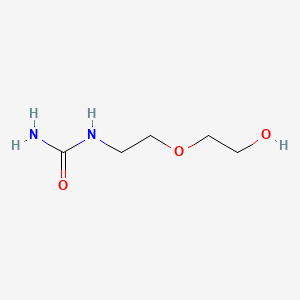

Hydroxyethoxyethyl urea

説明

Hydroxyethoxyethyl urea is a useful research compound. Its molecular formula is C5H12N2O3 and its molecular weight is 148.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1. Biosensor Development

Hydroxyethoxyethyl urea has been utilized in the development of biosensors, particularly in the detection of urea, a significant metabolic product in biomedical diagnostics. Erfkamp et al. (2019) describe a hydrogel-based biosensor that uses the hydrolysis of urea to detect changes in pH, demonstrating sensitivity and selectivity for urea detection over similar compounds (Erfkamp, Guenther, & Gerlach, 2019).

2. Nanotechnology in Agriculture

In agriculture, this compound plays a role in nanotechnology applications. Kottegoda et al. (2017) developed urea-hydroxyapatite nanohybrids for the slow release of nitrogen. This approach aims at efficient and targeted nutrient delivery to crops, reducing the fertilizer costs and enhancing crop yield (Kottegoda et al., 2017).

3. Enhancing Polymer Solutions

The effects of urea on polymer solutions, such as hydroxyethyl cellulose, are significant in the separation of nucleic acids. Todorov et al. (2003) found that urea interacts with these solutions, altering their viscosity and improving nucleic acid separation under denaturing conditions (Todorov, Yamaguchi, & Morris, 2003).

4. Analytical Chemistry Applications

In the field of analytical chemistry, this compound is used for the quantitative analysis of compounds like urea itself. Main et al. (1987) describe a method using proton nuclear magnetic resonance (NMR) spectroscopy for measuring hydroxyurea and urea, highlighting its precision and agreement with established procedures (Main, Medwick, Bailey, & Shinkai, 1987).

5. Transdermal Drug Delivery

The compound has also been explored in transdermal drug delivery systems. Shams et al. (2021) investigated the co-delivery of urea and recombinant human growth hormone, utilizing hydroxy propyl-beta cyclodextrin as a chemical enhancer. This study underscores the potential of this compound in enhancing skin permeation of therapeutic agents (Shams, Shahraky, & Mirtaleb, 2021).

作用機序

Target of Action

Hydroxyethoxyethyl urea primarily targets the skin, specifically the keratinocytes . Keratinocytes are the predominant cell type in the epidermis, the outermost layer of the skin, and play a crucial role in the skin’s barrier function .

Mode of Action

This compound interacts with keratinocytes to regulate their proliferation and enhance the skin’s barrier function . It induces the expression of filaggrin, loricrin, and transglutaminase-1, genes that are important for keratinocyte differentiation and skin barrier function . This interaction results in improved skin hydration and integrity .

Biochemical Pathways

It is known that urea, a related compound, plays a fundamental role in the urea cycle, a biochemical pathway that disposes of surplus amino nitrogen and ammonia as urea

Pharmacokinetics

It is known that urea, a related compound, is rapidly absorbed, distributed, and cleared from the body . The influence of these pharmacokinetic properties on the bioavailability of this compound requires further investigation.

Result of Action

The action of this compound results in improved skin hydration and integrity . It functions as a humectant and hair- and skin-conditioning agent in cosmetic products . Its use leads to significant clinical improvement in many dermatoses presenting with scaly and dry skin .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, in the presence of high temperatures and/or high velocity in the presence of H2S and CO2, urea can be very corrosive to carbon steel . .

生化学分析

Biochemical Properties

Hydroxyethoxyethyl urea is known for its moisturizing and humectant properties . It helps to gently remove dead skin cells, promoting a smoother and brighter complexion . It strengthens the skin’s natural barrier function, which is essential for maintaining optimal skin health .

Cellular Effects

This compound has been found to be beneficial for various skin conditions such as eczema, psoriasis, and keratosis pilaris . It can help reduce itchiness, inflammation, and scaling associated with these conditions . It is also known to exert a proteolytic, keratolytic, hydrating, hygroscopic, penetration-enhancing, epidermis-thinning, and antipruritic effect .

Molecular Mechanism

It is known that urea, from which this compound is derived, can denature proteins by stronger dispersion interactions . This suggests that this compound might interact with proteins and other biomolecules in a similar manner.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is used in leave-on products at a maximum use concentration range of 0.00046% to 20.6% . The highest maximum concentration of use is reported to be in moisturizing products

Dosage Effects in Animal Models

In animal models, a dosage level of 1000 mg/kg/day of an aqueous solution containing 57.58% Hydroxyethyl Urea was considered to be the No Observed Adverse Effect Level (NOAEL) for maternity and developmental toxicity .

Metabolic Pathways

This biochemical pathway is used to dispose of surplus amino nitrogen and ammonia as urea .

Transport and Distribution

Urea transporters, which might also transport this compound, are known to exist in the kidney .

Subcellular Localization

It is known that RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization . This suggests that this compound might also have specific subcellular localizations.

特性

IUPAC Name |

2-(2-hydroxyethoxy)ethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3/c6-5(9)7-1-3-10-4-2-8/h8H,1-4H2,(H3,6,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKJRDWXEROWDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCO)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61181-31-5 | |

| Details | Compound: Poly(oxy-1,2-ethanediyl), α-[2-[(aminocarbonyl)amino]ethyl]-ω-hydroxy- | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[(aminocarbonyl)amino]ethyl]-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61181-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80625295 | |

| Record name | N-[2-(2-Hydroxyethoxy)ethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23194-10-7, 61181-31-5 | |

| Record name | Hydroxyethoxyethyl urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023194107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[2-[(aminocarbonyl)amino]ethyl]-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-[2-(2-Hydroxyethoxy)ethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYETHOXYETHYL UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25I33G5MHJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

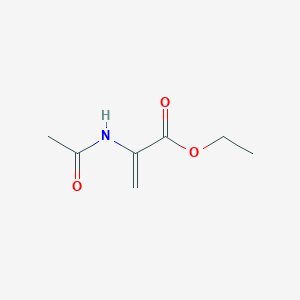

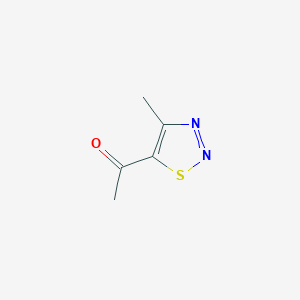

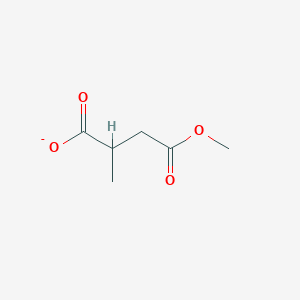

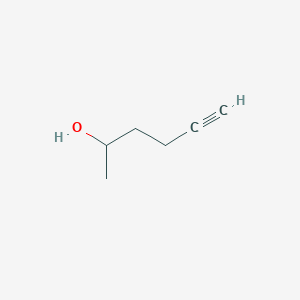

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

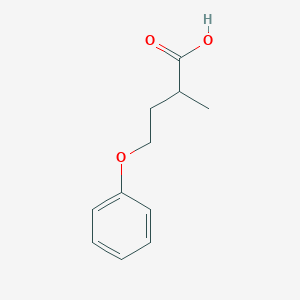

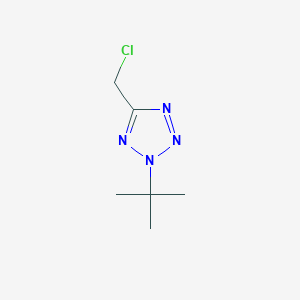

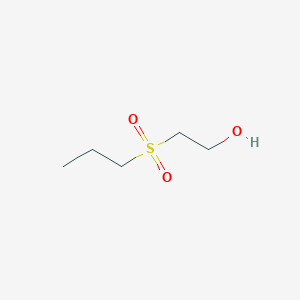

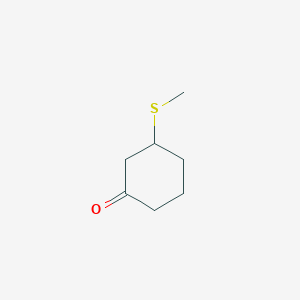

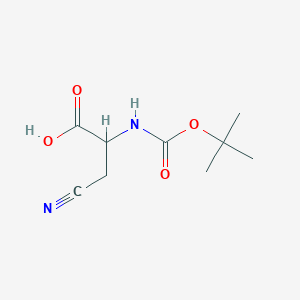

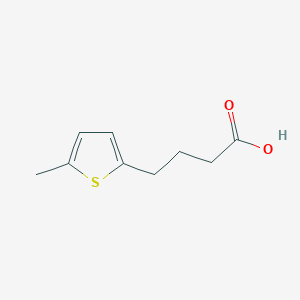

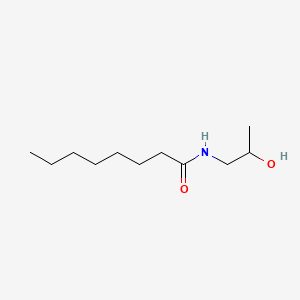

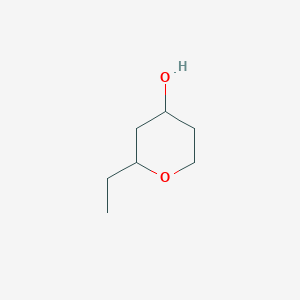

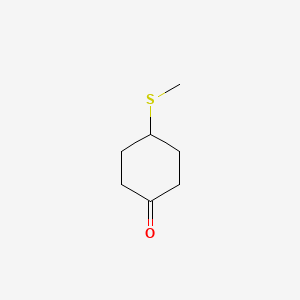

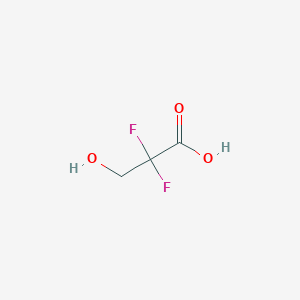

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。